molecular formula C8H10O B7769218 4-Ethylphenol CAS No. 29471-88-3

4-Ethylphenol

Cat. No.: B7769218
CAS No.: 29471-88-3
M. Wt: 122.16 g/mol
InChI Key: HXDOZKJGKXYMEW-UHFFFAOYSA-N
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Description

4-Ethylphenol is an organic compound with the formula C8H10O. It is one of three isomeric ethylphenols and appears as a white solid. This compound is found as an impurity in xylenols and is used in the production of some commercial phenolic resins. It is also a precursor to 4-vinylphenol .

Mechanism of Action

Target of Action

4-Ethylphenol (4EP) is a gut-microbiome-derived metabolite . It primarily targets the nervous system , modulating neurological health and function . It has been associated with conditions such as autism, where high blood concentrations of host-modified 4EP, this compound sulfate (4EPS), are linked to an anxiety phenotype .

Mode of Action

It is known that 4ep can cross the blood-brain barrier (bbb), potentially influencing neurological function . The penetrative ability of 4EP is dependent on its form at the BBB and its physicochemical similarity to endogenous metabolites with dedicated active transport mechanisms across the BBB .

Biochemical Pathways

It is formed by three known pathways, each requiring specific precursor molecules and a series of enzymatic transformations . The catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields this compound .

Pharmacokinetics

The pharmacokinetics of 4EP involve its entry into host circulation, transportation in the body, metabolism, and excretion . Increased intestinal permeability, common in autistic individuals, potentially explains the increased flux of 4EP and/or 4EPS across the gut epithelium and the BBB . Kidney dysfunction, another complication observed in autistic individuals, impacts the clearance of 4EP and its derivatives from circulation .

Result of Action

The accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety . Data on the presence or quantity of 4ep and/or 4eps in human brains, irrespective of neurological status, is lacking .

Action Environment

The action of 4EP is influenced by the gut microbiome, which synthesizes 4EP . Environmental factors that affect the gut microbiome, such as diet and antibiotic use, could potentially influence the production of 4EP and, consequently, its action, efficacy, and stability.

Preparation Methods

4-Ethylphenol can be synthesized through the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The reaction takes place at a temperature of 60-80°C and atmospheric pressure . Industrially, it is produced as an impurity in xylenols and used in the production of phenolic resins .

Comparison with Similar Compounds

4-Ethylphenol is similar to other ethylphenols, such as 2-ethylphenol and 3-ethylphenol. it is unique in its specific applications and effects. For example, this compound is used in the production of phenolic resins and as a precursor to 4-vinylphenol, whereas 2-ethylphenol and 3-ethylphenol have different industrial applications .

Similar compounds include:

Properties

IUPAC Name

4-ethylphenol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
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Related CAS

152399-67-2, 19277-91-9 (hydrochloride salt)
Record name Poly(p-ethylphenol)
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DSSTOX Substance ID

DTXSID4021977
Record name 4-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour
Record name Phenol, 4-ethyl-
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Record name 4-Ethylphenol
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Record name p-Ethylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg
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Flash Point

104 °C, 219 °F (104 °C) (Open Cup)
Record name 4-Ethylphenol
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol)
Record name 4-ETHYLPHENOL
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Record name p-Ethylphenol
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Density

1.011 @ 20 °C
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Vapor Pressure

0.03 [mmHg], 0.0372 mm Hg at 25 °C.
Record name 4-Ethylphenol
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Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.
Record name 4-ETHYLPHENOL
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Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

CAS No.

123-07-9, 29471-88-3
Record name 4-Ethylphenol
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Melting Point

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg
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Record name 4-Ethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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